REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][CH:8]1[CH:13]([CH2:14][CH:15]=[C:16]([CH3:18])[CH3:17])[CH:12]([CH3:19])[CH2:11][C:10](=[O:20])[CH2:9]1.O.[OH-].[Na+]>CCOCC>[CH3:19][CH:12]1[CH:13]([CH2:14][CH:15]=[C:16]([CH3:18])[CH3:17])[CH:8]([CH3:7])[CH2:9][CH:10]([OH:20])[CH2:11]1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanone
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
CC1CC(CC(C1CC=C(C)C)C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (NaSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude alcohol as a colorless oil
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation
|
Reaction Time |
2 h |
Name
|
3,5-dimethyl-4-(3-methyl-2-butenyl) cyclohexanol
|
Type
|
product
|
Smiles
|
CC1CC(CC(C1CC=C(C)C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |